molecular formula C5H9N3OS B2875765 3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-amine CAS No. 1191998-54-5

3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-amine

Cat. No. B2875765
CAS RN: 1191998-54-5
M. Wt: 159.21
InChI Key: YKWSFCTTYMFLLV-UHFFFAOYSA-N
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Description

The compound “3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-amine” seems to be a complex organic molecule. It likely contains a thiadiazole ring, which is a type of heterocyclic compound .


Synthesis Analysis

While specific synthesis methods for “3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-amine” were not found, there are methods for synthesizing related compounds. For instance, the synthesis of a compound called metoprolol EP Impurity D, which has a similar structure, was accomplished starting from 4-(2-methoxyethyl)phenol in two steps via KOH-mediated substitution with epichlorohydrin and then H2SO4 catalyzed hydrolysis of the formed epoxide .

Scientific Research Applications

Biocompatible Coatings for Implantable Devices

3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-amine: can be utilized in the synthesis of polymers like poly(2-methoxyethyl acrylate) (PMEA) analogs, which are significant in creating biocompatible coatings. These coatings are essential for implantable devices as they regulate biological reactions post-implantation, ensuring successful tissue regeneration and wound healing .

Anti-thrombogenic Surfaces for Blood Vessels

The compound’s derivatives can be applied to develop anti-thrombogenic surfaces, which are critical in the construction of artificial small-diameter blood vessels. Such surfaces prevent blood clot formation and are vital for cardiovascular implants .

Cell Adhesion and Proliferation Regulation

In tissue engineering, controlling cell adhesion and proliferation is crucial. Derivatives of 3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-amine can be used to modify the surface properties of biomaterials, influencing fibroblast cell behavior, which is fundamental for skin regeneration and wound dressing applications .

Anti-fouling Coatings for Dental Resins

Dental resins are prone to bacterial and fungal biofilms, posing health risks. The compound’s derivatives can be incorporated into dental resins to enhance their anti-fouling behavior, thereby reducing the risk of infections and improving oral hygiene .

Enhancement of Aging Resistance in Biomaterials

The compound can contribute to the development of materials with improved aging resistance. This is particularly beneficial in the longevity and durability of biomaterials used in various medical applications .

Thermoplastic Polyurethane Development

3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-amine: is instrumental in synthesizing solid polyurethane (PU) with thermoplastic properties. These PUs have applications in medical devices and healthcare products due to their mechanical and thermal stability .

properties

IUPAC Name

3-(2-methoxyethyl)-1,2,4-thiadiazol-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3OS/c1-9-3-2-4-7-5(6)10-8-4/h2-3H2,1H3,(H2,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKWSFCTTYMFLLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=NSC(=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-amine

Synthesis routes and methods

Procedure details

To a solution of 3-methoxy-propionamidine hydrochloride (4.8 g, 0.035 mol) in methanol (20 mL) at 0° C. under vigorous stirring was added dropwise bromine (1.78 mL, 0.035 mol) and a 5.4M sodium methylate solution in methanol (13 mL, 0.035 mol) simultaneously over 30 min maintaining a slight bromine excess by color. To the resulting nearly colorless suspension was added dropwise a solution of potassium thiocyanate (3.37 g, 0.035 mol) in methanol (20 mL) over 10 min at 0-10° C. The resulting mixture was stirred for 2 h at 0-10° C. and then filtered. The isolated material was washed with methanol and dried which afforded a brown solid which was purified by flash chromatography (300 g silica gel 60, 5% methanol/diethyl ether) and crystallized from diethyl ether/hexanes which afforded 3-(2-methoxy-ethyl)-[1,2,4]thiadiazol-5-ylamine (4.08 g, 74%) as a light yellow solid.
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.78 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
13 mL
Type
solvent
Reaction Step Three
Quantity
3.37 g
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Four

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